2-Ethynylthiazole
Overview
Description
2-Ethynylthiazole is an organic compound with the molecular formula C5H3NS. It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its ethynyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
2-Ethynylthiazole, also known as 2-ethynyl-1,3-thiazole, is a compound that has been found to have diverse pharmacological effects . . Thiazole derivatives, in general, have been reported to exhibit potent antileishmanial and antimalarial activities . They have also been associated with significant antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .
Mode of Action
Thiazole derivatives have been reported to interact with various targets to exert their pharmacological effects . For instance, some thiazole derivatives have shown inhibitory effects against Plasmodium berghei, a parasite responsible for malaria
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Thiazole derivatives have been reported to exhibit a range of pharmacological effects, including antileishmanial, antimalarial, antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic activities . The specific results of this compound’s action would depend on its targets and mode of action.
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, a group to which 2-Ethynylthiazole belongs, have diverse biological activities . They have been found to interact with various enzymes, proteins, and other biomolecules, playing roles in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
A study has shown that a compound from a series of analogs sharing a common 4-cyclopentenyl-2-ethynylthiazole skeleton, named CETZOLES, blocks cystine uptake leading to loss of GSH, elevation of total cellular ROS and lipid peroxidation . This suggests that this compound may have similar effects on cellular processes.
Molecular Mechanism
Thiazole derivatives have been found to interact with various biomolecules at the molecular level . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other biochemical effects .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically studied. The dosage effects of similar compounds have been explored in various studies .
Metabolic Pathways
Thiazole derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylthiazole typically involves the reaction of thiazole derivatives with acetylene or its derivatives. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of a thiazole halide with a terminal alkyne in the presence of a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purity of the final product is often ensured through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynylthiazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenyl or alkyl derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-thiazolyl ketones or aldehydes.
Reduction: Formation of 2-ethenylthiazole or 2-ethylthiazole.
Substitution: Formation of halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
2-Ethynylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.
2-Methylthiazole: Used as a flavoring agent and in the synthesis of pharmaceuticals.
2-Phenylthiazole: Investigated for its potential anticancer activity.
Uniqueness of 2-Ethynylthiazole: The presence of the ethynyl group in this compound distinguishes it from other thiazole derivatives. This group imparts unique reactivity, allowing for the formation of a wide range of derivatives through various chemical reactions. Additionally, the ethynyl group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
2-ethynyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NS/c1-2-5-6-3-4-7-5/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFUVXUAFYQGMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470001 | |
Record name | 2-Ethynylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111600-85-2 | |
Record name | 2-Ethynylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethynyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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